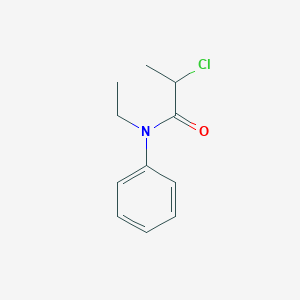
2-chloro-N-ethyl-N-phenylpropanamide
Vue d'ensemble
Description
2-Chloro-N-ethyl-N-phenylpropanamide, also known as 2-chloroethylphenylacetamide, is an organic compound belonging to the amide class. It is a colorless solid that has a wide range of applications in scientific research, including in the synthesis of various drugs and pharmaceuticals.
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
- The reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH4) yields N-propylaniline and N-isopropylaniline due to rearrangement, indicating its utility in synthetic organic chemistry. The process involves intermediates and showcases the compound's reactivity under different conditions (Vilhelmsen et al., 2008).
Structural and Spectral Analysis
- Detailed structural and spectral analyses, including X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra, have been conducted on related compounds to understand their molecular structure, vibrational frequencies, and electronic properties. Such studies aid in the comprehension of the chemical and physical properties of these compounds, which could be extrapolated to understand 2-chloro-N-ethyl-N-phenylpropanamide (Demir et al., 2016).
Pharmacological Research
- While focusing on avoiding drug use and dosage information, it's notable that related structures have been investigated for their potential pharmacological applications, particularly in modulating biological pathways and interactions with biological receptors. Such studies provide insights into the potential therapeutic applications of compounds with similar structures (Palanki et al., 2000).
Material Science and Engineering
- The enhancement of fluorescence in certain ions by compounds structurally related to this compound has been studied, indicating the potential application of such compounds in material science, particularly in the development of fluorimetric probes and sensors (Faridbod et al., 2009).
Synthetic Methodologies
- Innovative synthetic approaches have been explored for related compounds, showcasing the versatility and adaptability of these chemical structures in the synthesis of novel materials and chemicals. This includes the development of efficient synthetic routes and the exploration of their reactivity under various conditions (Behera et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H317, H319, and H410 . These statements indicate that the compound may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-chloro-N-ethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOFYRMISJWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323487 | |
| Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91131-16-7 | |
| Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


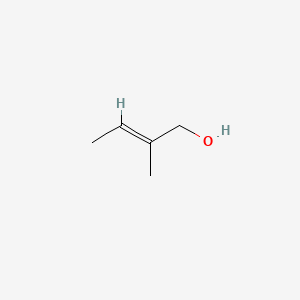

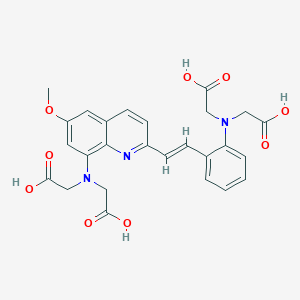
![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)

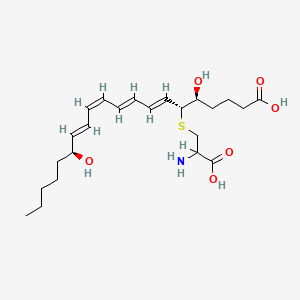

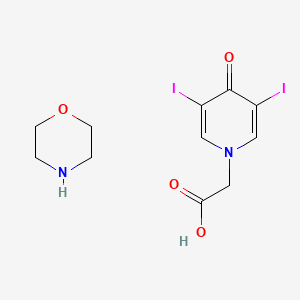
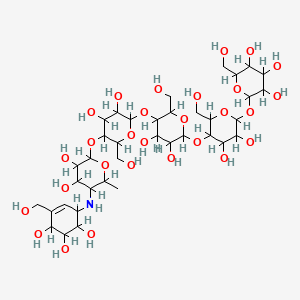
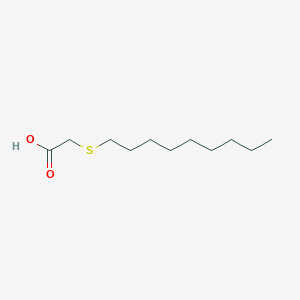

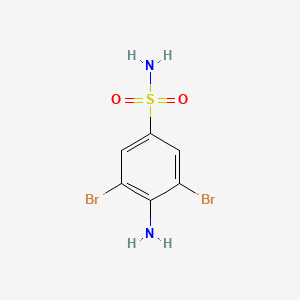
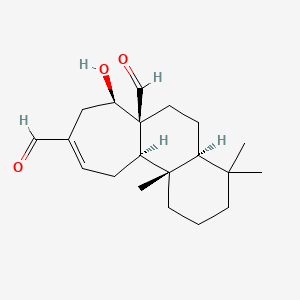
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)
